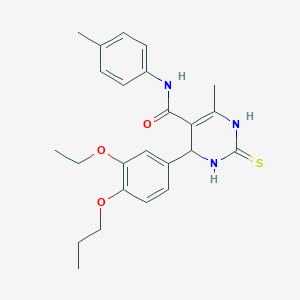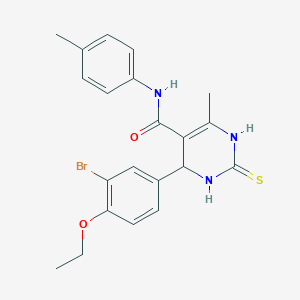![molecular formula C20H22BrNO6S B306241 Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306241.png)
Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate is a compound that belongs to the thiazolidinone family. It is a synthetic molecule that has been widely studied for its potential use in scientific research applications.
Mechanism of Action
The mechanism of action of Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate involves the inhibition of the NF-κB pathway. This pathway plays a key role in inflammation and cancer development. By inhibiting this pathway, Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It can also reduce oxidative stress and increase antioxidant enzyme activity. In addition, it can induce apoptosis in cancer cells and inhibit cancer cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate in lab experiments is its ability to inhibit the NF-κB pathway. This pathway is involved in many diseases, including inflammation and cancer, so Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate has potential as a therapeutic agent. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate. One area of interest is its potential as an anticancer agent. More research is needed to determine its efficacy and safety in treating various types of cancer. Another area of interest is its potential as an anti-inflammatory agent. It may have applications in treating various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate involves the condensation of ethyl cyanoacetate with 2-bromo-5-ethoxybenzaldehyde in the presence of sodium ethoxide. The resulting product is then reacted with thiosemicarbazide and acetic anhydride to form the final compound.
Scientific Research Applications
Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, antioxidant, and antiproliferative properties. It has also been shown to have potential as an anticancer agent, as it can induce apoptosis in cancer cells.
properties
Product Name |
Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate |
|---|---|
Molecular Formula |
C20H22BrNO6S |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
ethyl 2-[(5E)-5-[(2-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C20H22BrNO6S/c1-5-8-28-16-11-14(21)13(9-15(16)26-6-2)10-17-18(23)22(20(25)29-17)12(4)19(24)27-7-3/h5,9-12H,1,6-8H2,2-4H3/b17-10+ |
InChI Key |
CIWAWQVKEIRVSV-LICLKQGHSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=O)S2)C(C)C(=O)OCC)Br)OCC=C |
SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)C(C)C(=O)OCC)Br)OCC=C |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)C(C)C(=O)OCC)Br)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B306158.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B306159.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)acetamide](/img/structure/B306160.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B306162.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B306163.png)



![6-[3-methoxy-2-(pentyloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B306170.png)
![(5Z)-2-amino-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B306174.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B306177.png)
![4-Chloro-3-(5-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B306179.png)
![(5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B306180.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B306181.png)